3-Bromo-5-ethylbenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “3-Bromo-5-ethylbenzonitrile” can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques. These properties include molecular weight, hydrophobicity, hydrogen bonding, charge distribution, solubility, and permeability .Scientific Research Applications
Herbicide Resistance and Detoxification
A study demonstrated the introduction of a bacterial gene encoding a nitrilase into plants, which conferred resistance to the herbicide bromoxynil by converting it to a less toxic metabolite. This approach represents a significant advancement in creating herbicide-resistant crops through genetic modification (Stalker, Mcbride, & Malyj, 1988).
Biotransformation and Environmental Degradation
Research on the anaerobic biodegradation of bromoxynil revealed its transformation under various conditions, indicating potential pathways for its environmental breakdown. The study detailed the reductive debromination of bromoxynil, which underscores the compound's susceptibility to microbial degradation in different anaerobic environments (Knight, Berman, & Häggblom, 2003).
Metabolic Studies in Plants and Microbes
Investigations into the metabolism of bromoxynil by various plants and microbes have provided insights into resistance mechanisms and degradation pathways. One study identified a strain of Klebsiella pneumoniae capable of metabolizing bromoxynil into a less harmful acid, utilizing the released ammonia as a nitrogen source. This research highlights the enzyme's specificity for bromoxynil and its potential applications in bioremediation strategies (Mcbride, Kenny, & Stalker, 1986).
Photodegradation and Environmental Fate
The study of bromoxynil's photodegradation in the presence of soil fulvic acids revealed insights into its environmental fate, highlighting how these acids influence the herbicide's breakdown under UV light. This research is crucial for understanding the persistence and mobility of such compounds in aquatic systems (Kochany, Choudhry, & Webster, 1990).
Safety and Hazards
Future Directions
The future directions for a compound like “3-Bromo-5-ethylbenzonitrile” would depend on its potential applications. For example, if it’s used in the synthesis of new materials or as a precursor for other compounds, future research might focus on improving its synthesis, understanding its reactivity, or exploring new applications .
Properties
IUPAC Name |
3-bromo-5-ethylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGMGNRJQZSLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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